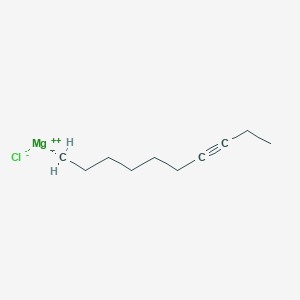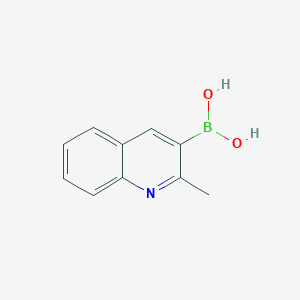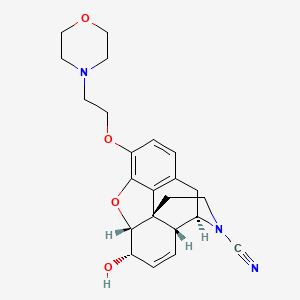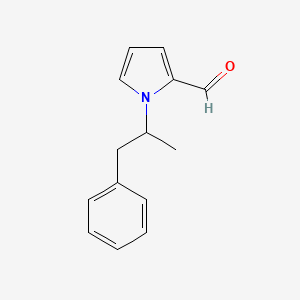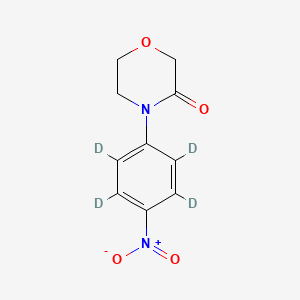
4-(4-Nitrophenyl)-3-morpholinone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method includes the reaction of 4-nitrophenol with morpholine under specific conditions to form the morpholinone ring. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and precise control of reaction parameters to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-3-morpholinone-d4
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the morpholinone ring
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: Employed in biochemical assays to study enzyme kinetics and interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the morpholinone ring provides stability and specific binding properties. The deuterium atoms enhance the compound’s stability and provide unique spectroscopic properties, making it valuable in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, known for its use as a pH indicator and intermediate in chemical synthesis.
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the deuterium labeling, used in various chemical reactions and studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and stability in chemical reactions. This isotopic labeling makes it a valuable tool in scientific research, particularly in studies requiring precise molecular analysis .
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
Clé InChI |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


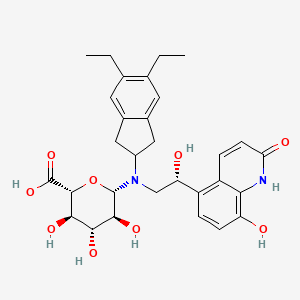
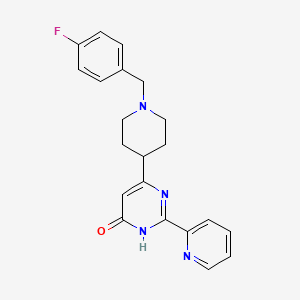
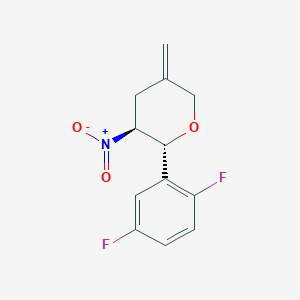

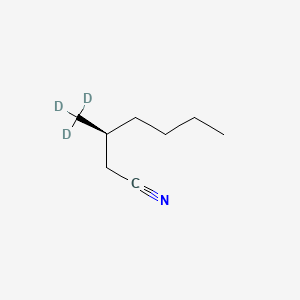
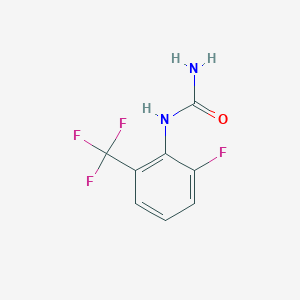
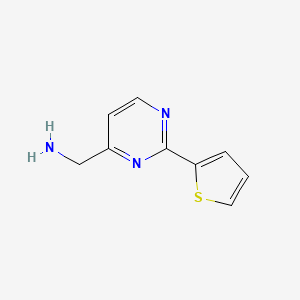
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

